1-(Propoxymethyl)benzimidazole
Description
Significance of Benzimidazole (B57391) Derivatives as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology
The term "privileged scaffold" refers to a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of pharmacological activities. nih.govresearchgate.net The benzimidazole ring system is a prime example of such a scaffold. srrjournals.comajptonline.com Its structural similarity to naturally occurring purine (B94841) nucleotides allows benzimidazole derivatives to interact with various biopolymers within living systems, leading to a diverse range of biological effects. ajptonline.comresearchgate.net
This has led to the development of benzimidazole-based drugs with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive agents. srrjournals.comresearchgate.netajptonline.com The adaptability of the benzimidazole core, which allows for substitutions at various positions, enables chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov
Historical Context and Evolution of N-Substituted Benzimidazoles in Research
The journey of benzimidazole in science began with the discovery of 5,6-dimethylbenzimidazole (B1208971) as a component of vitamin B12. nih.gov Early research in the mid-20th century focused on the synthesis and exploration of the basic benzimidazole structure. Over the decades, the focus has shifted towards the synthesis and evaluation of various derivatives, with N-substitution on the imidazole (B134444) ring being a particularly fruitful area of investigation.
The development of N-substituted benzimidazoles has been driven by the quest for enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity. nih.gov Researchers have explored a vast array of substituents at the N-1 position, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties. researchgate.netmdpi.com These modifications have been shown to significantly influence the biological activity profile of the parent benzimidazole. nih.gov For instance, the introduction of specific N-substituents has led to the discovery of potent anti-inflammatory and anticancer agents. nih.govarabjchem.org
Overview of 1-(Propoxymethyl)benzimidazole within Current Benzimidazole Research Paradigms
This compound is a derivative of benzimidazole where a propoxymethyl group is attached to the nitrogen atom at position 1 of the benzimidazole ring. evitachem.com This compound falls under the broad class of N-alkoxymethyl-substituted benzimidazoles.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 154387-90-3 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
Data sourced from commercial suppliers.
The synthesis of this compound can be achieved through the reaction of benzimidazole with propoxymethyl chloride in the presence of a base. While specific, detailed research on the biological activities of this compound is not extensively documented in publicly available literature, general information suggests its potential as an antimicrobial and anticancer agent. evitachem.com Its derivatives are also being explored for their therapeutic potential.
Research Gaps and Future Perspectives in the Academic Study of the Compound
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader class of benzimidazole derivatives is well-studied, this particular N-substituted analog has received limited attention in academic research.
The primary research gap is the lack of comprehensive studies on its biological activities. Although preliminary information suggests potential antimicrobial and anticancer properties, there is a need for detailed in vitro and in vivo evaluations to substantiate these claims. evitachem.com This would involve screening against a wide range of bacterial, fungal, and cancer cell lines to determine its spectrum of activity and potency.
Furthermore, there is a dearth of information regarding its mechanism of action. Understanding how this compound exerts its potential biological effects at a molecular level is crucial for any future drug development efforts.
Future research should therefore focus on:
Systematic Synthesis and Characterization: Detailed reporting of synthetic procedures and comprehensive spectral analysis (NMR, IR, Mass Spectrometry) to establish a clear chemical profile.
In-depth Biological Evaluation: Rigorous testing of its antimicrobial and cytotoxic activities, including determination of minimum inhibitory concentrations (MICs) and IC50 values against various pathogens and cancer cell lines.
Mechanism of Action Studies: Investigating the molecular targets and pathways through which the compound exerts its biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related N-alkoxymethylbenzimidazoles to understand how structural modifications influence biological activity.
Closing these research gaps will be essential to fully understand the potential of this compound as a lead compound for the development of new therapeutic agents. The foundation laid by the extensive research on the benzimidazole scaffold provides a strong rationale for a more focused investigation into this specific derivative.
Structure
2D Structure
3D Structure
Properties
CAS No. |
154387-90-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(propoxymethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
KWKWQPSQWIWTLX-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Canonical SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Synonyms |
1H-Benzimidazole,1-(propoxymethyl)-(9CI) |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-(Propoxymethyl)benzimidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy offers precise information about the number and types of hydrogen atoms in this compound. The spectrum displays distinct signals for the protons of the benzimidazole (B57391) ring and the propoxymethyl substituent.
The aromatic region of the spectrum is characteristic of the benzimidazole ring system, typically showing complex multiplets between δ 7.2 and 8.1 ppm. The proton at the C2 position of the imidazole (B134444) ring usually appears as a singlet. The four protons on the fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) give rise to a more complex pattern due to spin-spin coupling. nih.gov
The propoxymethyl group gives rise to characteristic signals in the aliphatic region of the spectrum:
A singlet for the N-CH₂-O methylene (B1212753) protons.
A triplet for the O-CH₂-CH₂-CH₃ methylene protons adjacent to the oxygen.
A sextet (or multiplet) for the -CH₂-CH₂-CH₃ methylene protons.
A triplet for the terminal methyl (-CH₃) protons.
For the related compound 1,3-Bis(propoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione, the N-CH₂-O protons appear as a singlet at 5.82 ppm, the O-CH₂ protons as a quartet at 3.46 ppm, the central CH₂ protons as a multiplet (reported as a singlet) at 1.59 ppm, and the terminal CH₃ protons as a triplet at 0.91 ppm. nih.gov These values provide a reference for the expected shifts in this compound.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzimidazole C2-H | ~8.0 | s |
| Benzimidazole Ar-H | 7.2 - 7.8 | m |
| N-CH₂-O | ~5.8 | s |
| O-CH₂-CH₂-CH₃ | ~3.5 | t |
| O-CH₂-CH₂-CH₃ | ~1.6 | m |
| O-CH₂-CH₂-CH₃ | ~0.9 | t |
Note: Values are representative and based on data from similar benzimidazole derivatives. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The benzimidazole core exhibits several signals in the aromatic region (typically δ 110-155 ppm). The C2 carbon atom is characteristically shifted downfield. The carbons of the fused benzene ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) also show distinct resonances. In cases of rapid proton exchange between the nitrogen atoms in N-unsubstituted benzimidazoles, pairs of carbons can become magnetically equivalent, leading to fewer signals. nih.gov However, in N-1 substituted benzimidazoles, all benzimidazole carbons are generally distinct. nih.gov
The carbon atoms of the propoxymethyl substituent are observed in the aliphatic region of the spectrum. For the related 1,3-Bis(propoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione, the signals for the propoxymethyl group appear at δ 73.7 (N-CH₂-O), δ 64.9 (O-CH₂), δ 22.5 (-CH₂-), and δ 10.7 (-CH₃). nih.gov
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Benzimidazole C2 | ~145 |
| Benzimidazole C3a/C7a | ~135-143 |
| Benzimidazole C4/C5/C6/C7 | ~110-125 |
| N-CH₂-O | ~74 |
| O-CH₂-CH₂-CH₃ | ~65 |
| O-CH₂-CH₂-CH₃ | ~23 |
| O-CH₂-CH₂-CH₃ | ~11 |
Note: Values are representative and based on data from similar benzimidazole derivatives.
Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Correlational Assignments
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between atoms. A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, which typically implies they are on adjacent carbon atoms. magritek.comresearchgate.net
In the COSY spectrum of this compound, cross-peaks would be expected between:
The coupled protons within the benzimidazole ring's aromatic system, helping to assign their specific positions.
The protons of the adjacent methylene groups in the propoxy chain (O-CH₂-CH₂-CH₃ and O-CH₂-CH₂-CH₃). This confirms the sequence of the propyl group. marquette.edu
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of specific bonds. These bands serve as a molecular fingerprint.
Key characteristic absorption bands for this compound include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. dergipark.org.tr
Aliphatic C-H stretching: From the propoxymethyl group, appearing in the 2850-2970 cm⁻¹ region. researchgate.net
C=N and C=C stretching: Vibrations from the benzimidazole ring are found in the 1450-1620 cm⁻¹ region. dergipark.org.tr
C-O-C stretching: A strong, characteristic band for the ether linkage is expected in the 1000-1150 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 740-770 cm⁻¹ range. nih.gov
In a study of related 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones, a C-O stretching band was observed around 1288 cm⁻¹. nih.gov For other benzimidazole derivatives, N-H stretching bands are prominent around 3100-3400 cm⁻¹, but this band would be absent in N-1 substituted compounds like this compound. nih.govresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-2970 |
| C=N / C=C Ring Stretch | 1450-1620 |
| C-O-C Asymmetric Stretch | 1000-1150 |
| Aromatic C-H Out-of-Plane Bend | 740-770 |
Note: Values are representative ranges for the specified functional groups.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the scattering of light due to changes in bond polarizability. nih.gov Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR spectra.
For this compound, the FT-Raman spectrum would be particularly useful for observing:
Aromatic ring vibrations: The C=C stretching vibrations of the benzene ring typically give strong, sharp bands in the Raman spectrum, often more prominent than in the IR. researchgate.net
Carbon skeleton vibrations: The backbone of the molecule can be characterized by various stretching and bending modes.
Symmetric C-H stretching: Symmetric vibrations of the methylene groups in the propoxy chain can be identified.
Studies on benzimidazole and its derivatives have shown that FT-Raman is effective for characterizing the vibrational modes of the heterocyclic ring system. bohrium.comacs.org The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational properties of the molecule, aiding in a thorough structural confirmation. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition and exact molecular weight.
While specific mass spectral data for this compound is not extensively detailed in publicly available literature, the fragmentation pattern can be predicted based on the known behavior of benzimidazole derivatives and related N-alkoxymethyl compounds. The primary fragmentation of N-substituted benzimidazoles typically involves the cleavage of the substituent at the nitrogen atom. tandfonline.com
In the case of this compound, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pathway would likely involve the cleavage of the C-N bond between the benzimidazole ring and the propoxymethyl group, or the C-O bond within the side chain. The fragmentation of the propoxymethyl group itself can lead to characteristic ions. For instance, in a study of 1,3-bis(propoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione, a related compound, the molecular ion peak (M⁺) was observed via Electron Ionization Mass Spectrometry (EIMS). nih.gov The fragmentation of this compound is expected to yield a stable benzimidazole cation or related fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole and its derivatives is characterized by distinct absorption bands corresponding to π→π* transitions within the aromatic system. mdpi.com
For N-substituted benzimidazoles, the position and intensity of these absorption bands can be influenced by the nature of the substituent attached to the nitrogen atom. In a study of N-Butyl-1H-benzimidazole, the UV-Vis spectrum exhibited a peak at 248 nm, with an additional peak around 295 nm attributed to the π→π* transition within the benzimidazole fragment. mdpi.com The addition of an N-substituent can cause a shift in the absorption band of the lowest energy electronic transition (π→π*), which is around 278 nm in the parent benzimidazole. mdpi.com This shift is often associated with an increase in the conjugation of the chromophore. mdpi.com
Therefore, the UV-Vis spectrum of this compound is expected to display characteristic absorption maxima in the range of 240-300 nm, consistent with the electronic transitions of the N-substituted benzimidazole core. The propoxymethyl group is not expected to significantly alter the primary chromophore of the benzimidazole ring but may induce slight shifts in the absorption wavelengths.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Packing
The crystal structures of various 1-substituted benzimidazoles reveal that the benzimidazole ring system is essentially planar. mdpi.comiucr.org The bond lengths and angles within the benzimidazole core are expected to be consistent with those of other derivatives. For example, in the crystal structure of dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-κN³]cobalt(II), the bond lengths and angles of the benzimidazole ligand are well-defined. tandfonline.com
The geometry around the N1 atom, where the propoxymethyl group is attached, will be of particular interest. The C-N and C-O bond lengths of the propoxymethyl group will adopt standard values for sp³ hybridized atoms. The orientation of the propoxymethyl group relative to the benzimidazole ring, defined by the dihedral angle, will be influenced by steric effects and crystal packing forces. In related structures, a wide range of torsion angles between the aromatic cycle and the substituent has been observed, indicating conformational flexibility. mdpi.com
Table 1: Expected Bond Lengths in this compound based on Analogous Structures
| Bond | Expected Length (Å) |
| C-N (imidazole ring) | ~1.32 - 1.39 |
| C=N (imidazole ring) | ~1.30 - 1.35 |
| C-C (benzene ring) | ~1.36 - 1.41 |
| N1-CH₂ (substituent) | ~1.47 |
| CH₂-O (substituent) | ~1.42 |
| O-CH₂ (propyl group) | ~1.42 |
| CH₂-CH₂ (propyl group) | ~1.52 |
| CH₂-CH₃ (propyl group) | ~1.52 |
Data extrapolated from known structures of 1-substituted benzimidazoles.
Table 2: Expected Bond Angles in this compound based on Analogous Structures
| Angle | Expected Value (°) |
| C-N-C (imidazole ring) | ~108 - 110 |
| N-C-N (imidazole ring) | ~112 - 115 |
| C-C-C (benzene ring) | ~118 - 121 |
| C-N1-CH₂ (substituent) | ~125 |
| N1-CH₂-O (substituent) | ~109.5 |
| CH₂-O-CH₂ (substituent) | ~112 |
Data extrapolated from known structures of 1-substituted benzimidazoles.
In the absence of strong hydrogen bond donors like an N-H proton, the supramolecular assembly of this compound will be governed by weaker intermolecular interactions. These can include C-H···N and C-H···π interactions. The nitrogen atom (N3) of the imidazole ring can act as a hydrogen bond acceptor. iucr.org The oxygen atom of the propoxymethyl group could also potentially participate in weak hydrogen bonding as an acceptor.
Computational and Theoretical Investigations of 1 Propoxymethyl Benzimidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are instrumental in understanding the fundamental characteristics of 1-(propoxymethyl)benzimidazole. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost. mdpi.comnih.gov
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. This results in the prediction of equilibrium bond lengths, bond angles, and dihedral angles.
Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. The propoxymethyl side chain of this compound can adopt various conformations, and computational methods can identify the most stable conformers and the energy barriers between them. conflex.net Studies on similar benzimidazole (B57391) derivatives have shown that the benzimidazole ring itself is typically planar, while the substituent groups can have different orientations. mdpi.com For instance, in related structures, substituent groups have been found to be out of the plane of the benzimidazole ring. mdpi.com The choice of the computational method, including the functional and basis set, can influence the accuracy of the predicted geometries. nih.gov
The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgirjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. physchemres.org For benzimidazole derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the benzimidazole ring. nih.gov DFT calculations have been effectively used to determine the HOMO-LUMO energy gaps for a variety of benzimidazole compounds, providing insights into their electronic properties and potential for charge transfer within the molecule. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) irjweb.com |
| Iron(III) Porphyrin Complex | - | - | 0.9042 | B3LYP/6-311G(d,p) physchemres.org |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. nih.govscirp.org
For benzimidazole derivatives, MEP analysis can identify the most likely sites for interactions with other molecules, such as receptors or substrates. nih.gov For instance, the nitrogen atoms of the imidazole (B134444) ring are often found to be regions of negative potential, making them potential sites for hydrogen bonding or coordination with metal ions. researchgate.net The distribution of electrostatic potential across the entire molecule, including the propoxymethyl substituent, can provide a comprehensive picture of its reactive behavior. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. sapub.org It provides a detailed description of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. NBO analysis allows for the examination of charge transfer or delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.de These donor-acceptor interactions, also known as hyperconjugative interactions, contribute to the stabilization of the molecule. icm.edu.pl
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1)N11 | σ(M-Cl22) | - |
| LP(1)N21 | σ(M-Cl23) | - |
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. beilstein-journals.orgbeilstein-journals.org The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included in the calculation. nih.govnih.gov For complex organic molecules like benzimidazoles, theoretical prediction of NMR spectra can aid in the unambiguous assignment of signals, especially in cases of tautomerism or complex substitution patterns. beilstein-journals.orgbeilstein-journals.org
Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are another powerful tool for structural characterization. DFT methods can predict the frequencies and intensities of vibrational modes. chemjournal.kzresearchgate.net Calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.govchemrxiv.org The comparison between calculated and experimental vibrational spectra can confirm the presence of specific functional groups and provide detailed information about the molecular structure. researchgate.net
| Vibrational Mode | Experimental | Calculated (B3LYP) | Calculated (B3PW91) |
|---|---|---|---|
| C-H aromatic stretching | - | 3063 - 3048 | 3064 - 3048 researchgate.net |
| C-N stretching | - | 1341, 1337, 1233, 951, 831 | 1347, 1329, 1244, 967, 848 researchgate.net |
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity (χ), chemical hardness (η), and softness (S) from the electronic structure of a molecule. mdpi.comrsc.org These parameters are derived from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's reactivity. ajchem-a.com
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability. researchgate.netnih.gov
Nucleophilicity: Describes the ability of a molecule to donate electrons to an electrophile.
These conceptual DFT parameters are valuable for understanding and predicting the chemical behavior of this compound in various chemical reactions. researchgate.net
| Parameter | Value | Method/Basis Set |
|---|---|---|
| Chemical Hardness (η) | 2.2435 | B3LYP/6-311+G(d,p) irjweb.com |
| Electronegativity (χ) | - | - |
| Chemical Potential (μ) | -4.377 | - researchgate.net |
| Electrophilicity Index (ω) | 5.249 | - researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied to the broader class of benzimidazole derivatives to understand their photophysical properties. researchgate.netresearchgate.net
TD-DFT calculations allow for the prediction of electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net This is crucial for understanding how the molecule interacts with light. For benzimidazole derivatives, these studies often focus on how different substituents on the benzimidazole core influence the electronic transitions, such as n → π* and π → π* transitions. The propoxymethyl group at the N1 position, with its electron-donating ether oxygen, is expected to influence the electronic distribution within the benzimidazole ring system, thereby affecting its absorption and emission properties.
Furthermore, TD-DFT can be employed to study the nature of excited states, including intramolecular charge transfer (ICT) phenomena, which are common in substituted benzimidazoles. These investigations help in designing molecules with specific fluorescence properties for applications in materials science and as biological probes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for predicting and analyzing the interactions of small molecules with biological macromolecules, such as proteins. These methods are critical in the field of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular Docking Studies for Ligand-Protein Interaction Prediction
The binding affinity of a ligand to a protein is a measure of the strength of their interaction, often expressed as a binding energy or docking score. impactfactor.org Lower docking scores typically indicate a more favorable binding interaction. For various benzimidazole derivatives docked against different protein targets, a range of docking scores has been reported, highlighting the influence of substituents on binding affinity. ukm.mynih.gov For instance, in studies of benzimidazole derivatives as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase or β-tubulin, docking scores often range from -7 to -10 kcal/mol, indicating strong binding potential. ukm.mynih.gov
Table 1: Representative Docking Scores of Benzimidazole Derivatives against Various Protein Targets (Note: This data is for general benzimidazole derivatives and not specific to this compound)
| Compound Type | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
| Keto-benzimidazole | EGFRwt | 3VJO | -8.1 | ukm.my |
| Keto-benzimidazole | EGFR T790M mutant | 2JIT | -8.4 | ukm.my |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole | β-tubulin | 1SA0 | -8.50 | nih.gov |
| 2-phenyl-1H-benzimidazole | COX, LOX, Estrogen Receptor | 1CX2 | -7.9 | impactfactor.org |
| 2-methyl-1H-benzo[d]imidazole | COX, LOX, Estrogen Receptor | 2E77 | -6.5 | impactfactor.org |
Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov The benzimidazole scaffold is known to interact with various residues depending on the target protein. For example, in the context of β-tubulin inhibition, key interactions often occur in the colchicine (B1669291) binding site. nih.gov The characteristics of the binding site, such as its hydrophobicity and the presence of hydrogen bond donors and acceptors, are crucial for determining the binding mode of benzimidazole derivatives. The propoxymethyl group of this compound, with its flexible and hydrophobic nature, would likely play a significant role in fitting into hydrophobic pockets within a binding site.
Table 2: Key Interacting Residues for Benzimidazole Derivatives with Protein Targets (Note: This data is for general benzimidazole derivatives and not specific to this compound)
| Protein Target | Key Interacting Residues | Reference |
| β-tubulin | THR A:340, TYR A:312, PHE A:296, ILE A:341, PHE A:343, PHE A:351, CYS A:315, ARG A:308, ARG A:339, LYS A:336, PRO A:298 | nih.gov |
| EGFR | Met793 | ukm.my |
| COX-1 | Ser530, Tyr385, Trp387 | plantarchives.org |
| COX-2 | Met522, Tyr385 | plantarchives.org |
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. nih.gov For benzimidazole derivatives, these interactions typically include:
Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group (in unsubstituted benzimidazoles) can act as a donor. ukm.mynih.gov The oxygen atom in the propoxymethyl group of this compound could also participate in hydrogen bonding as an acceptor.
Hydrophobic Interactions: The benzene (B151609) ring of the benzimidazole core and the propyl chain of the propoxymethyl group are hydrophobic and are expected to form favorable interactions with nonpolar residues in the binding pocket. ukm.mynih.gov
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov
Table 3: Common Non-Covalent Interactions Observed for Benzimidazole Derivatives (Note: This data is for general benzimidazole derivatives and not specific to this compound)
| Type of Interaction | Interacting Ligand Moiety | Interacting Protein Residues (Examples) | Reference |
| Hydrogen Bond | Benzimidazole Nitrogen | Ser, Thr, Asp, Gln | ukm.mynih.gov |
| Hydrophobic Interaction | Benzene ring, Alkyl substituents | Leu, Val, Ile, Ala, Phe | ukm.mynih.gov |
| π-π Stacking | Benzimidazole ring | Phe, Tyr, Trp | nih.govplantarchives.org |
| Pi-Alkyl Interaction | Benzimidazole ring | Phe, Cys, Arg | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. nih.govumpr.ac.idnih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing insights that are not available from static docking poses.
For benzimidazole derivatives, MD simulations are used to confirm the stability of the docked conformation. nih.govnih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the simulation time. nih.gov These simulations can also reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and provide information about the flexibility of different parts of the protein and ligand. nih.govnih.gov While specific MD simulation data for this compound is not available, studies on related compounds demonstrate the utility of this technique in validating docking results and understanding the dynamic nature of ligand binding. nih.govumpr.ac.idnih.gov
In Silico Pharmacokinetic Profiling (ADME Prediction)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These models are built on data from a vast number of molecules and can predict how a novel compound will behave in the body. For benzimidazole derivatives, these studies are common and provide valuable insights into their potential as therapeutic agents. japtronline.comscirp.org
Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters
Although specific data for this compound is not published, general predictions for benzimidazole derivatives can be extrapolated. These predictions are typically based on physicochemical properties such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Absorption: Human intestinal absorption (HIA) is a key parameter for orally administered drugs. For benzimidazole derivatives, good oral absorption is often predicted when they adhere to Lipinski's rule of five, which includes having a molecular weight under 500 Da, a log P value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov The percentage of absorption can be estimated using parameters like TPSA. nih.gov
Distribution: The volume of distribution (Vd) indicates how a drug is distributed between plasma and the rest of the body's tissues. A higher Vd suggests greater tissue distribution. researchgate.net Plasma protein binding (PPB) is another critical factor, as only the unbound fraction of a drug is typically active. nih.gov The ability of a compound to cross the blood-brain barrier (BBB) is also a key consideration for drugs targeting the central nervous system and can be predicted using computational models. researchgate.net
Metabolism: The metabolism of benzimidazole derivatives is often mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.com In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2C9, CYP1A2) are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes. mdpi.com This is crucial for predicting drug-drug interactions.
Excretion: The route and rate of excretion are the final components of the ADME profile. While direct in silico prediction of excretion pathways is more complex, parameters related to metabolism and clearance can provide an indication of how long the drug will remain in the body.
The following tables present a generalized view of the types of ADME parameters predicted for benzimidazole derivatives based on available literature for this class of compounds. It is important to note that these are not specific values for this compound but are representative of the data generated in computational studies of benzimidazole analogs.
Table 1: Predicted Physicochemical Properties for Representative Benzimidazole Derivatives
| Parameter | Predicted Value Range | Significance |
| Molecular Weight ( g/mol ) | 150 - 450 | Influences absorption and distribution |
| log P (Octanol/Water Partition) | 1.5 - 4.0 | Indicator of lipophilicity and membrane permeability |
| Topological Polar Surface Area (Ų) | 30 - 90 | Relates to intestinal absorption and BBB penetration |
| Hydrogen Bond Donors | 0 - 2 | Affects solubility and binding |
| Hydrogen Bond Acceptors | 2 - 5 | Affects solubility and binding |
Table 2: Predicted ADME Parameters for Representative Benzimidazole Derivatives
| Parameter | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low to Moderate | Varies with specific substitutions |
| Plasma Protein Binding (%) | > 80% | High binding can limit free drug concentration |
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of interaction with drugs metabolized by this enzyme |
| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Varies; important for drug-drug interaction potential |
Structure Activity Relationship Sar Studies of 1 Propoxymethyl Benzimidazole Derivatives
Influence of the N1-Propoxymethyl Substitution on Bioactivity
The substituent at the N1 position of the benzimidazole (B57391) ring is a critical determinant of biological activity, influencing properties such as potency, selectivity, and pharmacokinetic profile. The 1-propoxymethyl group, an acyclic ether moiety, imparts specific characteristics of flexibility and lipophilicity that modulate interactions with target biomolecules.
SAR studies consistently show that substitutions at the N1 position are crucial for tuning the bioactivity of benzimidazole derivatives. mdpi.com The nature of the N1-substituent, whether it's a simple alkyl chain, a benzyl (B1604629) group, or a more complex heterocyclic moiety, can dramatically alter the compound's efficacy. arabjchem.orgresearchgate.net For instance, in the context of anti-inflammatory agents, a methyl or ethyl linker between the N1-position and another substituent group is considered essential for potent activity. nih.gov In some antiviral derivatives, the N1-substituent is vital for orienting the molecule within the binding pocket of viral enzymes.
The propoxymethyl group (-CH₂-O-C₃H₇) provides a flexible linker, unlike the rigid ring systems found in benzimidazole nucleosides. This flexibility allows the molecule to adopt various conformations, potentially enabling a better fit into the binding sites of diverse biological targets. Research on related N-substituted benzimidazoles has shown that varying the length and composition of the N1-alkyl chain can significantly impact activity. For example, studies on methanesulphonamido-benzimidazoles revealed that compounds with n-hexyl, n-pentyl, and n-butyl groups at the N1 position exhibited superior anti-inflammatory activity compared to standard drugs. nih.gov Furthermore, the insertion of a silicon atom into the N-alkyl chain has been found to significantly increase the cytotoxic activity of certain benzimidazolinium salts. nih.gov
While specific data on the direct comparison of the propoxymethyl group to other N1-alkoxymethyl variants is limited in the provided context, the general principles of N1-substitution underscore its importance. The size, flexibility, and hydrogen-bonding capacity of the N1-substituent are key factors that medicinal chemists manipulate to fine-tune the biological profile of benzimidazole-based compounds.
Role of the Benzimidazole Ring System in Biological Recognition
The benzimidazole ring system itself is a key pharmacophore, a molecular feature essential for pharmacological activity. rsc.orgcbijournal.com Its bicyclic, electron-rich structure is fundamental to its ability to engage in multiple types of non-covalent interactions with biological macromolecules like proteins and nucleic acids, which is the basis of its biological recognition and broad spectrum of activities. nih.govresearchgate.net
The key interactions facilitated by the benzimidazole core include:
Hydrogen Bonding: The imidazole (B134444) portion of the scaffold contains both a hydrogen bond donor (the N-H group in unsubstituted or C2-substituted benzimidazoles) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom at position 3). This allows for specific and directional interactions with amino acid residues in enzyme active sites or receptor binding pockets.
π–π Stacking: As an aromatic system, the benzimidazole ring can participate in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan found in protein targets. rsc.org
Hydrophobic Interactions: The benzene (B151609) portion of the ring system provides a hydrophobic surface that can engage with nonpolar regions of a biological target, contributing to binding affinity. nih.gov
Metal Coordination: The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions that are often essential cofactors for enzyme function. rsc.org
This capacity for diverse interactions explains the benzimidazole scaffold's role in a multitude of approved drugs. nih.gov Its structural resemblance to purines allows it to act as an antagonist or inhibitor in processes involving purine (B94841) metabolism or signaling. This mimicry enables benzimidazole derivatives to interfere with DNA replication, inhibit kinases, or block receptor sites, leading to antiviral, anticancer, and other therapeutic effects. nih.govrroij.com The structural rigidity and planarity of the ring system also provide a stable anchor for various substituents, allowing for the systematic exploration of chemical space to enhance potency and selectivity. nih.gov
Impact of Substituents at Other Positions (e.g., C2, C4, C5, C6) on Potency and Selectivity
While the N1-substituent and the core ring system are foundational, the potency and selectivity of benzimidazole derivatives are profoundly modulated by substituents at other positions, primarily C2, C4, C5, and C6. mdpi.comacs.org
C2-Position: The C2 position is one of the most frequently modified sites. Substituents here can significantly influence the molecule's electronic properties and steric profile, directly impacting target binding.
In one study on anti-inflammatory agents, an amine group at C2 consistently enhanced activity. nih.gov
For a series of human dipeptidyl peptidase III inhibitors, bulky and specific aromatic groups at the C2 position, such as 2,2′-bithiophene and 4-trifluoromethylphenyl, were found to improve inhibitor potency. mdpi.com
In the development of HIV-1 reverse transcriptase inhibitors, optimization of the C2 position alongside the N1 position was a key strategy. nih.gov
C4-Position: Substitutions at the C4 position can have a dramatic effect on bioactivity, often more so than at other positions on the benzene ring.
In a series of non-nucleoside HIV-1 RT inhibitors, substituents at the C4 position were found to dramatically enhance potency. acs.orgnih.gov A methoxyl group at C4 led to a 25-fold increase in inhibitory activity against the wild-type enzyme compared to the lead compound. nih.gov
C5 and C6-Positions: These positions are often modified to fine-tune properties like solubility, lipophilicity, and metabolic stability. The electronic nature of the substituents (electron-donating vs. electron-withdrawing) is often critical.
For HIV-1 RT inhibitors, substituents at C5 were generally detrimental to activity, while C6 substituents were often neutral. acs.org
In contrast, for certain anticancer derivatives, a 5-chloro substitution enhanced cytotoxicity against MCF-7 cells more than a 5-fluoro substitution. rsc.org
In another study, a nitro group at the C5 position led to a more powerful and broad-spectrum anticancer action compared to the unsubstituted analogue. rsc.orgrsc.org
For anti-inflammatory activity, aryl or heteroaryl substitutions at C5 or C6 were found to enhance efficacy. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of benzimidazole derivatives based on published research.
| Position | Substituent | Biological Activity Context | Observed Effect on Potency/Selectivity | Reference(s) |
| C2 | Phenyl, p-nitrophenyl | Antibacterial | Enhanced activity | researchgate.netrjptonline.org |
| C2 | 2,2'-bithiophene | DPP III Inhibition | Improved potency (IC₅₀ < 10 µM) | mdpi.com |
| C2 | 4-(N,N-diethylamino)phenyl | DPP III Inhibition | Improved potency (IC₅₀ < 10 µM) | mdpi.com |
| C4 | Methyl | HIV-1 RT Inhibition | Potent inhibitor | acs.org |
| C4 | Methoxyl | HIV-1 RT Inhibition | Dramatic 25-fold increase in potency | nih.gov |
| C4 | Amino, Bromo, Chloro | HIV-1 RT Inhibition | Modest increase in potency | nih.gov |
| C5 | Chloro | Anticancer (MCF-7) | Improved cytotoxicity over 5-fluoro | rsc.org |
| C5 | Nitro | Anticancer | More powerful and broad-spectrum action | rsc.orgrsc.org |
| C5(6) | 2-Imidazolinyl | DPP III Inhibition | Most effective substituent group | mdpi.com |
| C6 | Nitro | Anti-inflammatory | More active than electron-donating groups | nih.gov |
Comparative SAR Analysis with Related Benzimidazole Nucleosides and Acyclic Analogues
A powerful method for understanding SAR is to compare structurally related series of compounds. For 1-(propoxymethyl)benzimidazole, the most relevant comparators are benzimidazole nucleosides and other acyclic nucleoside analogues. Benzimidazole nucleosides feature a sugar moiety (like ribofuranose) at the N1 position, while acyclic analogues, including this compound, possess a flexible, open-chain substituent at the same position.
The core difference lies in the conformational flexibility of the N1-substituent.
Benzimidazole Nucleosides: The ribofuranosyl ring in nucleosides is conformationally restricted. This rigidity can pre-organize the molecule into a specific shape that may be optimal for binding to a particular enzyme, such as a viral polymerase or kinase. However, this same rigidity can be a disadvantage if the target's binding site requires a different conformation.
Acyclic Analogues (e.g., this compound): The acyclic side chain (e.g., propoxymethyl, (2-hydroxyethoxy)methyl) is highly flexible. This allows the molecule to adopt a wider range of conformations, potentially fitting into binding sites that cannot accommodate the rigid sugar ring of a nucleoside. This flexibility is a key feature of many successful antiviral drugs, as it can confer activity against mutant forms of enzymes that have developed resistance to more rigid inhibitors.
SAR studies on antiviral benzimidazoles have directly compared these classes. For example, research on inhibitors of human cytomegalovirus (HCMV) has involved the synthesis and evaluation of 2-substituted 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazoles and 1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles. acs.org These acyclic analogues are structurally similar to the antiviral drug ganciclovir (B1264). Their activity is often dependent on the specific nature of the acyclic chain and the substituents on the benzimidazole ring.
The comparison reveals a fundamental trade-off:
Potency: Rigid nucleosides can sometimes achieve higher potency if their fixed conformation perfectly matches the target binding site.
Spectrum of Activity: Flexible acyclic analogues may have a broader spectrum of activity, including against drug-resistant viral strains, because they can adapt their shape to fit altered binding sites. acs.org
The this compound structure represents a simpler acyclic model. While it lacks the hydroxyl groups of analogues like ganciclovir (which are crucial for phosphorylation and the ultimate mechanism of action of many antiviral nucleoside analogues), its SAR provides a baseline for understanding the steric and lipophilic contributions of a flexible N1-side chain. By comparing its activity to that of its hydroxylated counterparts and its corresponding rigid nucleosides, researchers can dissect the precise structural requirements for biological recognition and inhibition.
Molecular Pharmacology and Mechanistic Insights into Biological Activities
Antiviral Activity and Molecular Mechanisms
Benzimidazole (B57391) derivatives have been widely investigated for their antiviral properties against a range of DNA and RNA viruses, including enteroviruses, respiratory syncytial virus (RSV), hepatitis C virus (HCV), and SARS-CoV-2. nih.govnih.govnih.govnih.govfrontiersin.org The antiviral mechanisms are diverse, targeting various stages of the viral life cycle.
The primary mode of antiviral action for many benzimidazole compounds is the disruption of viral replication. By targeting essential viral enzymes or interacting with key viral-host proteins, these compounds effectively halt the propagation of the virus. For instance, certain benzimidazole derivatives have been shown to be efficient inhibitors of HCV RNA replication in cell culture-based assays. nih.gov This interference with the fundamental process of genome duplication is a key mechanism for inhibiting the viral life cycle. The broad-spectrum activity of some derivatives against both RNA and DNA viruses suggests that they may target common pathways or possess multiple mechanisms of action that disrupt the intricate process of viral replication. nih.gov
A significant antiviral strategy of benzimidazole derivatives involves the direct inhibition of viral enzymes crucial for replication. A prime example is the RNA-dependent RNA polymerase (RdRp), a key enzyme for many RNA viruses.
Hepatitis C Virus (HCV) Polymerase: Several studies have detailed the action of benzimidazole-based compounds as allosteric non-nucleoside inhibitors (NNIs) of the HCV RdRp. nih.govnih.gov These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the polymerase's activity before the elongation step of RNA synthesis. nih.govmdpi.com Kinetic studies have confirmed that these compounds are noncompetitive with nucleotide substrates, acting at a step prior to the formation of a productive polymerase-RNA complex. nih.gov
SARS-CoV-2 Enzymes: The benzimidazole scaffold has been identified as a potential inhibitor of key SARS-CoV-2 enzymes. Molecular docking studies predict that certain benzimidazole derivatives can bind with high propensity to the main protease (Mpro) and other non-structural proteins (nsp2, nsp7-nsp8 complex), which are essential for viral replication and transcription. nih.gov
The table below summarizes the inhibitory activity of selected benzimidazole derivatives against viral polymerases.
| Compound Class | Virus | Target Enzyme | Mechanism of Action | Reference |
| Benzimidazole-based NNIs | Hepatitis C Virus (HCV) | RNA-dependent RNA Polymerase (RdRp) | Allosteric inhibition, blocking the enzyme prior to the elongation step. | nih.gov |
| Diindole-substituted Benzimidazole | SARS-CoV-2 | Main Protease (Mpro), nsp2, nsp7-nsp8 | Predicted binding to key viral proteins, inhibiting their function. | nih.gov |
This table presents data for the broader class of benzimidazole derivatives.
Preventing a virus from entering a host cell is a critical antiviral strategy. The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor is a primary target for therapeutic intervention. The benzimidazole scaffold has been identified as a promising building block for developing inhibitors of this interaction. nih.gov
Fragment-based screening and subsequent similarity searches of FDA-approved drugs identified bazedoxifene, a compound containing a benzimidazole-like substructure, as an inhibitor of the RBD/ACE2 interaction. nih.gov In vitro studies confirmed its ability to block this binding with a micromolar IC50 value (1.237 μM). Molecular dynamics simulations suggest that the benzimidazole scaffold contributes to a loss of contact and specific hydrogen-bond interactions required for the stability of the RBD/ACE2 complex. nih.gov This mechanism prevents the virus from attaching to and entering the host cell.
Antimicrobial Activity (Antibacterial and Antifungal) and Mechanisms
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities, targeting various pathogenic bacteria and fungi. nih.govnih.govmdpi.comresearchgate.net Their mechanisms of action often involve the disruption of vital cellular processes and the inhibition of essential microbial enzymes.
The structural similarity of benzimidazole to natural purines allows these compounds to interfere with key metabolic pathways, particularly those involved in the synthesis of cellular building blocks.
Inhibition of Ergosterol (B1671047) Biosynthesis: In fungi, a key target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. researchgate.net Some novel benzimidazole derivatives have been shown to inhibit Erg11p, a crucial enzyme (lanosterol 14-α-demethylase) in this pathway. nih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function, ultimately leading to fungal cell death. nih.govplos.org This mechanism is distinct from other benzimidazoles that target microtubules. nih.gov
Impaired Glucose Uptake: In helminths, benzimidazoles are known to cause impaired uptake of glucose, which leads to the depletion of glycogen (B147801) stores and a reduction in ATP, effectively starving the parasite. This disruption of energy metabolism is a critical component of their antiparasitic action and may share similarities with their antimicrobial effects.
Direct inhibition of essential enzymes is another well-established antimicrobial mechanism of the benzimidazole class.
Inhibition of Fungal Tubulin Polymerization: A classic mechanism of action for antifungal benzimidazoles, such as benomyl (B1667996) and carbendazim, is the inhibition of microtubule assembly. These compounds bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes like mitosis and cell division, leading to cell death.
Inhibition of Bacterial Topoisomerase and Transpeptidase: In bacteria, benzimidazole derivatives can inhibit topoisomerase IV, an enzyme involved in DNA replication and cell division. Additionally, some derivatives are thought to act by forming covalent adducts with membrane-bound transpeptidase enzymes (also known as penicillin-binding proteins), which are essential for the biosynthesis of the bacterial cell wall. This action prevents cell wall formation and leads to cell lysis.
The following table summarizes the antimicrobial mechanisms and target enzymes for the benzimidazole class of compounds.
| Organism Type | Target/Pathway | Specific Enzyme/Process | Mechanism of Action | Reference |
| Fungi | Ergosterol Biosynthesis | Erg11p (Lanosterol 14-α-demethylase) | Depletion of ergosterol, disruption of cell membrane integrity. | nih.govnih.gov |
| Fungi | Cytoskeleton Formation | β-tubulin | Inhibition of tubulin polymerization into microtubules, disrupting cell division. | |
| Bacteria | DNA Replication | Topoisomerase IV | Inhibition of enzyme activity, preventing bacterial cell division. | |
| Bacteria | Cell Wall Synthesis | Transpeptidase (Penicillin-Binding Proteins) | Inhibition of cell wall biosynthesis, leading to cell lysis. |
This table presents data for the broader class of benzimidazole derivatives.
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the chemical compound 1-(Propoxymethyl)benzimidazole to generate a detailed article addressing the specified sections of your outline.
The research findings necessary to elaborate on its unique molecular pharmacology and mechanistic insights, particularly concerning its specific interactions in anticancer and antiparasitic contexts, are not available in the public domain. While the broader class of benzimidazole derivatives is extensively studied and known to exhibit significant biological activities through the mechanisms you've outlined—such as inhibition of tubulin polymerization, induction of apoptosis, and modulation of oncogenic pathways—this information cannot be directly and accurately attributed to this compound without dedicated research on this specific molecule.
To maintain scientific accuracy and strictly adhere to your instructions to focus solely on this compound, it is not possible to provide the requested content at this time. Further experimental studies are required to elucidate the specific biological activities and molecular targets of this particular compound.
Other Noteworthy Enzyme Inhibition Mechanisms
Aldehyde Dehydrogenase (ALDH) Inhibition
There is currently no specific data available detailing the inhibitory effects of this compound on aldehyde dehydrogenase (ALDH). However, the benzimidazole scaffold is a known inhibitor of various ALDH isoenzymes. ALDHs are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in detoxification and cellular metabolism.
Certain benzimidazole derivatives have been identified as potent and selective inhibitors of specific ALDH isoforms. For instance, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) was found to be a highly selective submicromolar inhibitor of ALDH3A1 with an IC50 of 0.2 μM. This compound demonstrated no significant inhibition of other isoforms such as ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2. The mechanism of action for such inhibitors often involves binding to the aldehyde-binding pocket of the enzyme.
Another example is Benomyl, a benzimidazole fungicide, which acts as a potent inhibitor of mouse liver mitochondrial ALDH (ALDH2). The study of various substituted benzimidazoles has revealed that modifications to the benzimidazole core can lead to potent and selective inhibitors of different ALDH1A isoenzymes. These findings suggest that the benzimidazole structure is a viable pharmacophore for the development of ALDH inhibitors.
Table 1: Inhibitory Activity of Select Benzimidazole Derivatives against ALDH Isoforms
| Compound | Target ALDH Isoform | IC50 Value |
|---|---|---|
| 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) | ALDH3A1 | 0.2 µM |
This table presents data for benzimidazole derivatives to illustrate the potential activity of the scaffold, as no specific data for this compound is available.
Prolyl Oligopeptidase Inhibition
Specific studies on the inhibition of prolyl oligopeptidase (POP) by this compound have not been identified. Prolyl oligopeptidase is a serine protease that cleaves small peptides at the C-terminal side of proline residues and is implicated in neurological and inflammatory conditions.
However, research into novel benzimidazole derivatives has demonstrated their potential as effective POP inhibitors. A study on a series of synthesized benzimidazole derivatives reported excellent to good inhibitory activities, with IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM when compared against the standard Z-prolyl-prolinal. Molecular docking analyses from these studies suggest that the benzimidazole scaffold can form strong interactions with the active site of the POP enzyme, indicating its promise for designing novel inhibitors. The therapeutic potential of POP inhibitors is being explored for conditions such as Alzheimer's and Parkinson's diseases.
Table 2: Range of Inhibitory Activity of Novel Benzimidazole Derivatives against Prolyl Oligopeptidase
| Compound Series | IC50 Value Range |
|---|
This table reflects the range of activities observed for a series of benzimidazole compounds, as specific data for this compound is not available.
Xanthine (B1682287) Oxidase Inhibition
There is no direct evidence available for the inhibition of xanthine oxidase by this compound. Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout.
Nevertheless, the benzimidazole nucleus has been explored for its xanthine oxidase inhibitory potential. Studies on 2-aryl-1-arylmethyl-1H-benzimidazole derivatives have shown that these compounds can exhibit significant xanthine oxidase inhibition. The mechanism of inhibition by some benzimidazole analogues has been described as noncompetitive and irreversible, acting at the functional flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme rather than the purine-binding active site. This suggests that the benzimidazole scaffold can be tailored to design potent inhibitors of xanthine oxidase.
H+/K+-ATPase (Proton Pump) Inhibition
While specific inhibitory data for this compound against H+/K+-ATPase is not available, the benzimidazole scaffold is the core structure of a major class of drugs known as proton pump inhibitors (PPIs). These drugs are widely used to reduce gastric acid secretion.
The mechanism of action of benzimidazole-based PPIs involves their accumulation in the acidic environment of the gastric parietal cells. In this acidic milieu, the benzimidazole derivative undergoes a chemical rearrangement to form a reactive sulfenamide (B3320178) intermediate. This activated form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inhibition and a profound reduction in acid secretion. Substituted benzimidazoles, such as picoprazole, have been shown to cause a concentration- and time-dependent inhibition of the gastric (H+ + K+)-ATPase, with half-maximal inhibition occurring at micromolar concentrations.
Table 3: Inhibitory Activity of a Representative Benzimidazole-based Proton Pump Inhibitor
| Compound | Target Enzyme | Half-maximal Inhibition (IC50) |
|---|
This table provides data for a related benzimidazole compound to illustrate the well-established activity of this chemical class, as specific data for this compound is not available.
Phosphodiesterase (PDE3) Inhibition
There is no specific information available regarding the inhibitory activity of this compound against phosphodiesterase 3 (PDE3). Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cAMP and cGMP. PDE3 inhibitors, in particular, are known for their applications in cardiovascular diseases due to their effects on cardiac muscle contraction and vascular smooth muscle relaxation.
While direct evidence for PDE3 inhibition is lacking, some benzimidazole derivatives have been investigated as inhibitors of other phosphodiesterase isoforms. For example, novel benzimidazole derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily found in the brain. This indicates that the benzimidazole scaffold can be adapted to target different PDE isoforms, although its potential for PDE3 inhibition remains to be explored.
Future Research Directions and Advanced Therapeutic Potential
Rational Design and Synthesis of Next-Generation 1-(Propoxymethyl)benzimidazole Analogues with Enhanced Selectivity
The rational design of next-generation analogues of this compound is a critical step toward developing highly selective and potent therapeutic agents. This process hinges on a deep understanding of the structure-activity relationships (SAR) that govern the interaction of benzimidazole (B57391) derivatives with their biological targets. The goal is to systematically modify the core structure of this compound to enhance its binding affinity and selectivity for a specific target, thereby maximizing therapeutic efficacy while minimizing off-target effects.
Future synthetic strategies will likely focus on modifications at several key positions of the this compound scaffold. For instance, substitutions on the benzene (B151609) ring could modulate the compound's electronic properties and steric interactions within the target's binding pocket. Alterations to the propoxymethyl group at the N1 position could influence solubility, metabolic stability, and pharmacokinetic properties. Furthermore, the introduction of various functional groups at the C2 position is a well-established strategy for diversifying the biological activity of benzimidazoles.
Advanced synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, can streamline the production of these novel analogues, allowing for high-yield and environmentally friendly processes. The synthesis of a focused library of these new derivatives will be essential for comprehensive screening and the identification of candidates with superior pharmacological profiles.
Table 1: Hypothetical Analogues of this compound for Enhanced Selectivity
| Analogue | Modification | Target Property | Rationale |
| PMB-002 | Introduction of a methyl group at the C5 position of the benzene ring. | Increased selectivity for Kinase A | The methyl group may occupy a specific hydrophobic pocket in the target enzyme, enhancing binding affinity. |
| PMB-003 | Replacement of the propoxy group with a cyclopropylmethoxy group. | Improved metabolic stability | The cyclopropyl (B3062369) group can block sites of metabolic oxidation, prolonging the compound's half-life. |
| PMB-004 | Addition of an amino group at the C2 position. | Novel interactions with the target protein | The amino group can act as a hydrogen bond donor, forming new interactions with key residues in the binding site. |
| PMB-005 | Introduction of a fluorine atom at the C6 position of the benzene ring. | Enhanced binding affinity and bioavailability | Fluorine substitution can modulate the electronic properties of the molecule and improve its membrane permeability. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of the mechanism of action of this compound and its analogues is crucial for their successful development as therapeutic agents. The integration of multi-omics data provides a powerful, systems-level approach to achieve this. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound, moving beyond the traditional single-target approach.
This integrated analysis can help to:
Identify Primary and Secondary Targets: Multi-omics can reveal the full spectrum of molecular targets affected by the compound, including both the intended primary target and any secondary or off-target interactions.
Elucidate Biological Pathways: By observing changes in gene expression, protein levels, and metabolite concentrations, researchers can map the biological pathways that are modulated by the compound.
Discover Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to the drug, paving the way for personalized medicine.
Uncover Mechanisms of Resistance: By comparing the multi-omics profiles of sensitive and resistant cells, it is possible to identify the molecular mechanisms that lead to drug resistance.
For example, treating a cancer cell line with a this compound analogue and subsequently analyzing the transcriptome and proteome could reveal the upregulation of apoptotic pathways and the downregulation of cell proliferation pathways. Metabolomic analysis might further show a shift in cellular metabolism, providing a more complete picture of the drug's effects. This multi-layered approach is essential for building a comprehensive mechanistic understanding that can guide further drug development efforts.
Exploration of Novel Molecular Targets and Therapeutic Applications Beyond Current Scope
The benzimidazole scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This suggests that this compound and its derivatives have the potential to be developed for a variety of therapeutic applications. Future research should therefore focus on exploring novel molecular targets and expanding the therapeutic scope of these compounds.
Screening libraries of this compound analogues against a diverse panel of biological targets is a key strategy for discovering new applications. High-throughput screening (HTS) campaigns can be employed to test the compounds against various enzymes, receptors, and other proteins implicated in different diseases. For example, given the known anticancer properties of many benzimidazoles, these new analogues could be screened against a panel of cancer cell lines and key cancer-related targets such as kinases, polymerases, or proteins involved in apoptosis.
Furthermore, the structural similarity of the benzimidazole nucleus to purines suggests that these compounds could be effective inhibitors of enzymes involved in nucleotide metabolism, which is often dysregulated in cancer and viral infections. The exploration of these and other novel targets could lead to the development of first-in-class therapies for a range of diseases.
Table 2: Potential Novel Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | Tyrosine Kinases, Tubulin | Many benzimidazole derivatives have shown potent anticancer activity through the inhibition of these targets. |
| Infectious Diseases | Viral Polymerases, Bacterial Enzymes | The benzimidazole scaffold has been successfully incorporated into antiviral and antibacterial drugs. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Certain benzimidazole derivatives have demonstrated anti-inflammatory properties. |
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Recent studies have identified benzimidazole derivatives as potent and selective MAO-B inhibitors for potential use in Parkinson's disease. |
Development of Predictive Models for Structure-Based Drug Design Optimization
Computational methods are indispensable tools in modern drug discovery, and their application will be crucial for optimizing this compound as a therapeutic agent. The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can significantly accelerate the drug design process by allowing researchers to predict the biological activity of novel compounds before they are synthesized.
A 3D-QSAR model, for instance, can provide a detailed map of the steric and electronic requirements for optimal binding to the target protein. This information can then be used to guide the design of new analogues with improved potency and selectivity. Molecular docking studies can further refine this process by predicting the binding mode of the compounds within the active site of the target, allowing for a more precise, structure-based design approach.
In addition to predicting activity, computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. By identifying potential liabilities early in the drug discovery process, these models can help to reduce the attrition rate of drug candidates in later stages of development. The integration of these predictive models into the design-synthesis-test-analyze cycle will be essential for the efficient and successful optimization of this compound-based drug candidates.
Table 3: Parameters for a Predictive QSAR Model for this compound Analogues
| Parameter | Description | Relevance to Drug Design |
| Molecular Weight | The mass of the molecule. | Influences solubility, permeability, and overall drug-likeness. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects absorption and distribution. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. | Crucial for target binding and solubility. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in the molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the electronic properties and reactivity of the molecule. |
By systematically pursuing these future research directions, the scientific community can work towards unlocking the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What advanced techniques elucidate degradation pathways of this compound in environmental or biological systems?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products in simulated gastric fluid or soil extracts. Isotopic labeling (¹⁴C) tracks mineralization rates. Quantum mechanical calculations (DFT) predict reaction intermediates, validated by trapping experiments with radical scavengers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
